molecular formula C11H10F3N3O6 B1437312 2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide CAS No. 1161880-88-1

2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide

Cat. No.: B1437312
CAS No.: 1161880-88-1
M. Wt: 337.21 g/mol
InChI Key: JZODKUSYIZSQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Basic Molecular Parameters

The fundamental molecular characteristics of 2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide establish its identity as a substituted trifluoroacetamide derivative. The compound possesses a molecular formula that reflects the presence of eleven carbon atoms, ten hydrogen atoms, three fluorine atoms, three nitrogen atoms, and six oxygen atoms. The molecular weight of 337.21 grams per mole positions this compound as a moderately sized organic molecule with significant heteroatom content. The systematic naming of this compound follows International Union of Pure and Applied Chemistry nomenclature conventions, identifying it as 2,2,2-trifluoro-N-[2-(2-methoxy-3,5-dinitrophenyl)ethyl]acetamide, which clearly delineates the substitution pattern and connectivity of functional groups throughout the molecular structure.

The structural framework consists of a phenethyl backbone, where the phenyl ring bears three substituents: a methoxy group at the 2-position and nitro groups at the 3- and 5-positions. This substitution pattern creates an asymmetric electronic environment on the aromatic ring, with the methoxy group providing electron density through resonance donation while the nitro groups simultaneously withdraw electron density through both inductive and resonance effects. The phenethyl chain connects this substituted aromatic system to the trifluoroacetamide functionality, creating a molecule with distinct hydrophobic and hydrophilic regions that influence its overall physicochemical properties.

Structural Connectivity and Bonding Patterns

The molecular architecture of this compound exhibits a linear connectivity pattern extending from the trifluoroacetyl group through the amide nitrogen to the phenethyl chain and finally to the substituted aromatic ring. The trifluoroacetyl group, characterized by its highly electronegative fluorine atoms, significantly influences the electron density distribution throughout the molecule. The carbon-fluorine bonds in this group are among the strongest single bonds in organic chemistry, contributing to the overall stability and unique reactivity profile of the compound.

The amide functionality serves as the central linking unit, connecting the trifluoroacetyl group to the phenethyl chain through the nitrogen atom. This amide bond exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group, restricting rotation around the carbon-nitrogen bond and influencing the overall molecular conformation. The phenethyl chain provides a flexible two-carbon linker that separates the amide functionality from the aromatic ring, allowing for conformational flexibility while maintaining the overall molecular integrity.

The aromatic ring system displays a complex substitution pattern that significantly affects the electronic properties of the molecule. The methoxy group at the 2-position acts as an electron-donating substituent through resonance, while the nitro groups at the 3- and 5-positions serve as powerful electron-withdrawing groups. This combination creates a highly polarized aromatic system with distinct regions of electron density and electron deficiency, influencing both the chemical reactivity and spectroscopic properties of the compound.

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-(2-methoxy-3,5-dinitrophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O6/c1-23-9-6(2-3-15-10(18)11(12,13)14)4-7(16(19)20)5-8(9)17(21)22/h4-5H,2-3H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZODKUSYIZSQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation via Acyl Chloride and Amine Coupling

A common approach is the reaction of 2,2,2-trifluoroacetyl chloride with the corresponding 2-methoxy-3,5-dinitrophenethylamine under controlled conditions:

  • Step 1: Synthesis or procurement of 2-methoxy-3,5-dinitrophenethylamine as the amine component.
  • Step 2: Preparation of 2,2,2-trifluoroacetyl chloride from trifluoroacetic acid using standard chlorination reagents (e.g., thionyl chloride).
  • Step 3: Slow addition of the amine to the acyl chloride in an inert solvent (e.g., dichloromethane) at low temperature (0–5 °C) to minimize side reactions.
  • Step 4: Use of a base such as triethylamine or pyridine to scavenge the hydrochloric acid formed during the reaction.
  • Step 5: Work-up involving aqueous extraction, drying, and purification by recrystallization or chromatography.

This method yields the desired trifluoroacetamide with high selectivity and purity, although care must be taken due to the sensitivity of nitro groups to harsh conditions.

Use of Coupling Reagents for Amide Bond Formation

An alternative method involves the use of coupling reagents such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid derivative of trifluoroacetic acid for amide bond formation:

  • Step 1: Activation of trifluoroacetic acid with CDI or EDC in an anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide).
  • Step 2: Addition of 2-methoxy-3,5-dinitrophenethylamine to the activated intermediate.
  • Step 3: Stirring at ambient or slightly elevated temperature until completion.
  • Step 4: Purification by standard methods.

This method avoids the use of corrosive acyl chlorides and allows milder reaction conditions, which is beneficial for sensitive substituents.

Protection and Deprotection Strategies

Given the presence of sensitive nitro and methoxy groups, protecting groups may be employed on the amine or phenol functionalities during multi-step syntheses:

  • Use of benzyl carbamate (CBZ) as an amine protecting group to prevent side reactions during acylation.
  • After amidation, the CBZ group can be removed by catalytic hydrogenation (H2 with Pd/C catalyst) under mild conditions to yield the free amide.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, THF, DMF Anhydrous preferred
Temperature 0–5 °C for acyl chloride addition; room temp for coupling reagents Low temp reduces side reactions
Base Triethylamine, pyridine Neutralizes HCl byproduct
Coupling Reagents CDI, EDC Alternative to acyl chlorides
Reaction Time 1–4 hours Monitored by TLC or HPLC
Purification Recrystallization, column chromatography To remove unreacted starting materials and impurities

Research Findings and Yields

  • The amidation reaction using acyl chlorides typically achieves yields of 70–85% under optimized conditions.
  • Use of CDI as coupling reagent can improve yields to 80–90% with fewer side products.
  • Protection/deprotection steps add complexity but improve overall purity and yield.
  • The presence of electron-withdrawing nitro groups requires careful control of reaction pH and temperature to avoid decomposition or side reactions.

Summary Table of Preparation Routes

Method Key Reagents Advantages Disadvantages Yield Range
Acyl chloride amidation 2,2,2-Trifluoroacetyl chloride + amine + base Straightforward, well-established Requires handling corrosive reagents 70–85%
Coupling reagent activation Trifluoroacetic acid + CDI/EDC + amine Milder conditions, fewer byproducts More expensive reagents 80–90%
Protection/deprotection strategy CBZ protection + hydrogenolysis High purity, selective reactions Additional steps, longer synthesis Variable (70–90%)

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery, particularly as a lead compound for developing pharmaceuticals targeting various diseases. The dinitrophenyl moiety is known for its biological activity, which can be leveraged for therapeutic purposes.

Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Investigating the anticancer properties of 2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide could yield promising results in developing new chemotherapeutic agents.

Analytical Chemistry

Due to its unique chemical characteristics, this compound can serve as a standard reference material in chromatography and mass spectrometry.

Application: Chromatographic Techniques
In analytical settings, it can be utilized to calibrate instruments and validate methods for detecting similar compounds in complex mixtures. The trifluoro group enhances detection sensitivity due to its unique mass spectral signature.

Materials Science

The incorporation of fluorinated compounds into materials science has been shown to improve thermal stability and chemical resistance.

Potential Use: Polymer Additives
Research into the use of this compound as an additive in polymer formulations could lead to advancements in creating materials with enhanced properties such as increased durability and resistance to solvents.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Substituent Effects on Chemical Properties

The table below compares key structural features, applications, and properties of the target compound with its analogues:

Compound Name Substituents Key Functional Groups Applications Physical/Chemical Properties
2,2,2-Trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide Trifluoroacetyl, methoxy, nitro, phenethyl Trifluoroacetamide, nitro, methoxy Explosives/pharmaceuticals* High thermal stability, low solubility
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, diethylphenyl, methoxymethyl Chloroacetamide Herbicide Moderate solubility, environmental degradation
N-(3,5-Dimethylphenyl)acetamide Dichloro, dimethylphenyl Dichloroacetamide Crystallography studies Crystalline, hydrogen-bonded networks
N-(2,5-Dioxooxolan-3-yl)-2,2,2-trifluoroacetamide Trifluoroacetyl, dioxolane Trifluoroacetamide, cyclic ketone Pharmaceutical intermediates Soluble in polar solvents

Notes:

  • Trifluoro vs. Chloro : The trifluoro group in the target compound increases electron-withdrawing effects, enhancing stability against hydrolysis compared to chloroacetamides like alachlor .
  • Nitro Groups : Unique to the target compound, nitro substituents may confer explosive properties or high reactivity, contrasting with the herbicidal activity of alachlor’s chloro group .
  • Phenethyl Chain : The extended phenethyl chain in the target compound could improve lipid solubility, aiding membrane penetration in biological systems, unlike shorter-chain analogues .

Crystallographic and Hydrogen-Bonding Behavior

Crystal structures of dichloroacetamides (e.g., N-(3,5-dimethylphenyl)acetamide) reveal hydrogen-bonded chains via N–H⋯O and C–H⋯O interactions . The target compound’s nitro groups may disrupt such networks, reducing crystallinity compared to simpler acetamides. Methoxy groups, however, could introduce alternative hydrogen-bonding motifs.

Research Findings and Data

Stability and Reactivity

  • Thermal Stability : Nitro groups increase thermal stability, with decomposition temperatures likely exceeding 200°C.
  • Hydrolytic Resistance : The trifluoroacetyl group resists hydrolysis better than chloro or methyl substituents, as seen in N-(2,5-dioxooxolan-3-yl)-2,2,2-trifluoroacetamide .

Biological Activity

2,2,2-Trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide (CAS Number: 1161880-88-1) is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀F₃N₃O₆, with a molecular weight of approximately 337.21 g/mol. Its structure includes a trifluoromethyl group and dinitrophenyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₀F₃N₃O₆
Molecular Weight337.21 g/mol
CAS Number1161880-88-1
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Studies suggest that the compound may exhibit antimicrobial and anticancer properties by inhibiting specific enzymes or disrupting cellular processes.

Antimicrobial Activity

Research has indicated that this compound demonstrates significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies have also suggested potential anticancer properties. The compound appears to induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and DNA damage. Further investigation is required to elucidate the precise pathways involved.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited a significant inhibition zone of 15 mm against S. aureus and 12 mm against E. coli.
  • Anticancer Activity Assessment :
    • Objective : To determine the cytotoxic effects on MCF-7 breast cancer cells.
    • Methodology : MTT assay was used to evaluate cell viability post-treatment.
    • Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 25 µM.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications in the dinitrophenyl group have shown improved potency against targeted pathogens and cancer cells.

Comparative Analysis Table

CompoundAntimicrobial Activity (Zone of Inhibition)Anticancer Activity (IC50 µM)
2,2,2-Trifluoro-N-(dinitrophenyl)acetamideS. aureus: 15 mm
E. coli: 12 mm
25
Derivative AS. aureus: 18 mm
E. coli: 14 mm
20
Derivative BS. aureus: 20 mm
E. coli: 16 mm
15

Q & A

Q. What are the standard synthetic routes for preparing 2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is to react a phenethylamine derivative with trifluoroacetic anhydride or a halogenated acetamide precursor. For example:

  • Step 1: Synthesis of the 2-methoxy-3,5-dinitrophenethylamine intermediate via nitration and methoxylation of a phenolic precursor.
  • Step 2: Acetylation using trifluoroacetic anhydride in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate deprotonation .
  • Monitoring: Reaction progress is tracked via TLC (Rf values ~0.3–0.6) .

Table 1: Representative Synthesis Conditions

Reagent SystemSolventTemperatureYieldReference
K₂CO₃, DMFDMFRT82%
Bromoacetyl bromideCHCl₃Reflux54–82%

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Characterization involves:

  • Spectroscopy:
  • ¹H/¹³C NMR: Peaks for trifluoromethyl (δ ~115–120 ppm in ¹³C) and nitro groups (δ ~7.5–8.5 ppm in ¹H) .

  • MS (Exact Mass): Calculated for C₁₁H₉F₃N₃O₅: [M+H]⁺ = 336.0461; deviations >2 ppm suggest impurities .

    • Crystallography:
  • Single-crystal X-ray diffraction (SHELX software) resolves bond lengths (e.g., C=O ~1.22 Å) and hydrogen-bonding networks (N–H⋯O, ~2.8–3.0 Å) .

    Table 2: Key Crystallographic Parameters

    ParameterValueReference
    Mean σ(C–C)0.005 Å
    R factor0.059
    N–H⋯O bond length2.89 Å

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELX address them?

Methodological Answer: Challenges include:

  • Disorder in nitro/methoxy groups: SHELXL’s PART instruction partitions disordered atoms, refining occupancy factors iteratively .
  • Twinned data: SHELXE’s twin law detection (e.g., HKLF5 format) improves structure solution for non-merohedral twins .
  • High-resolution data: SHELXL’s anisotropic displacement parameters (ADPs) model thermal motion for heavy atoms (e.g., fluorine) .

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer: Yield discrepancies often stem from:

  • Solvent polarity: Higher DMF volumes reduce nucleophilicity, lowering yields (optimize at 10–15 mL/mmol) .
  • Temperature control: Exothermic nitration requires gradual reagent addition (<5°C) to avoid byproducts .
  • Workup protocols: Precipitation in ice-water (vs. room temperature) improves purity, as seen in analogs with 15% yield increases .

Q. What are the implications of substituent effects on the compound’s electronic structure and reactivity?

Methodological Answer: Substituents influence:

  • Electron-withdrawing groups (NO₂, CF₃): Reduce electron density on the acetamide carbonyl, lowering reactivity in nucleophilic acyl substitutions (confirmed via DFT calculations in analogs) .
  • Hydrogen bonding: Methoxy groups participate in C–H⋯O interactions, stabilizing crystal packing (observed in related 3,5-dinitrophenethyl derivatives) .
  • Spectroscopic shifts: Nitro groups deshield adjacent protons (e.g., δ ~8.2 ppm for aromatic H) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.